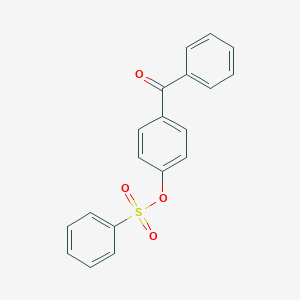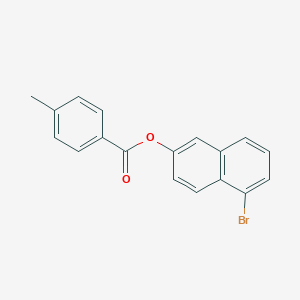
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide, also known as HMB, is a chemical compound that has gained attention due to its potential use as a pharmaceutical agent. HMB is synthesized through a series of chemical reactions, and its mechanism of action involves the modulation of cellular signaling pathways. In
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide involves the modulation of cellular signaling pathways. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activation of the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide also inhibits the expression of various inflammatory mediators, including COX-2 and iNOS. These mechanisms contribute to N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide's anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide inhibits the proliferation and migration of cancer cells. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to inhibit the production of inflammatory mediators, including COX-2 and iNOS. These effects suggest that N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has potential therapeutic applications for the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide in lab experiments is its low toxicity. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other pharmaceutical agents. Another advantage of using N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is its ability to modulate cellular signaling pathways, which are involved in various physiological processes. However, one limitation of using N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is its limited solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide. Another direction is to investigate its potential use in combination with other pharmaceutical agents. Finally, future studies should investigate the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide in vivo to determine its potential as a clinical drug candidate.
Conclusion:
In conclusion, N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is a chemical compound that has potential therapeutic applications for the treatment of cancer and inflammatory diseases. Its mechanism of action involves the modulation of cellular signaling pathways, and it has been shown to have low toxicity in vitro and in vivo. However, its limited solubility in water can limit its effectiveness in certain experiments. Future studies should investigate its potential use as a therapeutic agent and its safety and efficacy in vivo.
Synthesis Methods
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is synthesized through a series of chemical reactions. The starting material is 2-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylphenol in the presence of a base such as triethylamine to form the amide product. The final step involves the demethylation of the methoxy group using boron tribromide to yield N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide.
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been studied extensively for its potential use as a pharmaceutical agent. It has been shown to have anti-inflammatory and anti-cancer properties in vitro. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has also been shown to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, differentiation, and survival, making N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide a potential candidate for the treatment of various diseases.
properties
CAS RN |
791841-14-0 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-13(17)12(9-10)16-15(18)11-5-3-4-6-14(11)19-2/h3-9,17H,1-2H3,(H,16,18) |
InChI Key |
DRCGRECEEUKGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)

![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
